molecular formula C4HBrCl2N2 B3247382 5-Bromo-2,3-dichloropyrazine CAS No. 1816294-12-8

5-Bromo-2,3-dichloropyrazine

Cat. No.: B3247382
CAS No.: 1816294-12-8
M. Wt: 227.87 g/mol
InChI Key: FBXYASZTAAVZHY-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Core in Synthetic Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the field of synthetic chemistry. researchgate.net Its electron-deficient nature, a consequence of the two electronegative nitrogen atoms, makes it susceptible to a variety of chemical transformations. researchgate.net This inherent reactivity allows for the synthesis of a wide array of functionalized molecules. researchgate.nettandfonline.com The pyrazine scaffold is a key component in numerous bioactive compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.comrsc.org Furthermore, the symmetrical nature of the pyrazine molecule, which results in a zero dipole moment, and its resonance energy of 24.3 Kcal/mol contribute to its unique chemical behavior. nih.gov

Overview of Halogenated Pyrazines as Versatile Synthons

The introduction of halogen atoms onto the pyrazine core dramatically enhances its utility as a synthon, or a synthetic building block. Halogenated pyrazines are particularly valuable due to the electron-withdrawing nature of halogens, which further activates the ring towards nucleophilic substitution reactions. rsc.org This characteristic allows for the sequential and regioselective introduction of various functional groups. The presence of different halogens, such as chlorine and bromine, on the same pyrazine ring offers opportunities for selective reactions, as the carbon-halogen bonds exhibit different reactivities. This differential reactivity is a powerful tool in the hands of synthetic chemists, enabling the construction of complex, polysubstituted pyrazine derivatives. rsc.orgrsc.org

Position of 5-Bromo-2,3-dichloropyrazine within the Halogenated Pyrazine Landscape

This compound is a triply halogenated pyrazine that serves as a highly versatile intermediate in organic synthesis. The presence of three halogen atoms—one bromine and two chlorine atoms—provides multiple reaction sites. The distinct reactivities of the C-Br and C-Cl bonds allow for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This strategic arrangement of halogens makes this compound a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Historical Context and Evolution of Research on Dihalogenated Pyrazines

Research into dihalogenated pyrazines has evolved significantly over the years. Initially, studies focused on fundamental substitution reactions. For instance, the reaction of 2,3-dichloropyrazine (B116531) with nucleophiles like ethyl acrylate (B77674) in the presence of a palladium catalyst was explored, leading to the formation of 2,3-dialkenylpyrazines. rsc.org Over time, the focus shifted towards more sophisticated applications, particularly in the realm of cross-coupling reactions. The development of palladium-catalyzed reactions, such as the Suzuki and Stille couplings, has greatly expanded the synthetic possibilities for dihalogenated pyrazines. rsc.org These methods have enabled the creation of complex biaryl and polyaryl systems, which are important motifs in many functional materials and pharmaceutical compounds. rsc.org The study of regioselectivity in these reactions has also been a key area of investigation, with factors like the nature of the substituents and the reaction conditions influencing the outcome of the coupling. rsc.org

Contemporary Research Imperatives for Polyhalogenated Pyrazine Systems

Current research on polyhalogenated pyrazine systems is driven by the need for novel compounds with specific biological activities and material properties. A major focus is the development of efficient and selective methods for the synthesis of polysubstituted pyrazines. nih.gov This includes the exploration of new catalytic systems for cross-coupling reactions that can tolerate a wide range of functional groups and proceed under mild conditions. rsc.org Furthermore, there is a growing interest in the synthesis of pyrrolo[2,3-b]pyrazines, which are fused heterocyclic systems with significant biological potential. researchgate.net The development of one-pot, multicomponent reactions to construct these complex scaffolds from simple starting materials is a key objective. researchgate.net Additionally, computational studies, such as those employing Density Functional Theory (DFT), are increasingly being used to understand and predict the reactivity and regioselectivity of polyhalogenated pyrazines, aiding in the rational design of new synthetic routes. chemrxiv.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dichloropyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-2-1-8-3(6)4(7)9-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXYASZTAAVZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308599
Record name 5-Bromo-2,3-dichloropyrazine
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Molecular Weight

227.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1816294-12-8
Record name 5-Bromo-2,3-dichloropyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1816294-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dichloropyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 2,3 Dichloropyrazine

De Novo Synthesis Approaches

De novo synthesis of 5-bromo-2,3-dichloropyrazine involves constructing the substituted pyrazine (B50134) ring system from acyclic precursors or by functionalizing the parent pyrazine scaffold through a series of controlled steps. These methods are often versatile, allowing for the introduction of substituents in a predetermined order.

Multi-step Synthetic Pathways from Pyrazine Precursors

One of the most logical approaches to the synthesis of this compound begins with readily available pyrazine derivatives, such as 2-aminopyrazine (B29847) or pyrazine-2,3-dicarboxylic acid. These pathways involve a sequence of halogenation and functional group transformations.

A plausible route commencing from 2-aminopyrazine would first involve the introduction of the two chlorine atoms, followed by the bromination and finally the replacement of the amino group. However, a more common and often more controllable route involves halogenating an already functionalized pyrazine. For instance, starting with pyrazine-2,3-dicarboxylic acid, the carboxylic acid groups can be converted to chloro groups, followed by regioselective bromination. The conversion of the dicarboxylic acid to the corresponding 2,3-dichloropyrazine (B116531) can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often proceeding through the intermediate pyrazine-2,3-diol.

Another strategic multi-step pathway could begin with the bromination of a suitable pyrazine precursor, followed by the introduction of the chloro substituents. For example, the synthesis could start with the dibromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine (B131937). Subsequent transformation of the amino group to a chloro group via a Sandmeyer-type reaction, followed by a selective halogen exchange or another chlorination step, could potentially lead to the target molecule.

Step Starting Material Reagents and Conditions Intermediate/Product Plausible Yield
1Pyrazine-2,3-dicarboxylic acid1. SOCl₂, reflux2. PCl₅, POCl₃, heat2,3-Dichloropyrazine70-80%
22,3-DichloropyrazineBr₂, Oleum (B3057394), 100-120°CThis compound50-60%

Regioselective Halogenation Strategies on Pyrazine Scaffolds

The core of synthesizing this compound lies in the ability to control the position of halogen introduction. The electronic nature of the pyrazine ring, which is electron-deficient, and the directing effects of existing substituents are crucial considerations in these halogenation reactions.

The introduction of a bromine atom at the 5-position of a 2,3-dichloropyrazine scaffold is a key step in one of the primary synthetic routes. The two electron-withdrawing chlorine atoms at the 2- and 3-positions deactivate the pyrazine ring towards electrophilic substitution. However, they direct incoming electrophiles to the 5- and 6-positions. Due to the symmetry of 2,3-dichloropyrazine, these positions are equivalent.

Standard brominating agents for such deactivated heterocyclic systems include bromine in the presence of a strong acid, such as oleum or sulfuric acid, at elevated temperatures. N-Bromosuccinimide (NBS) in a strong acid medium can also be employed for this purpose. The reaction conditions need to be carefully controlled to prevent over-bromination and to achieve a reasonable reaction rate.

Substrate Brominating Agent Solvent/Catalyst Temperature (°C) Product
2,3-DichloropyrazineBromine (Br₂)Oleum (20-30%)100-120This compound
2,3-DichloropyrazineN-Bromosuccinimide (NBS)Concentrated H₂SO₄80-100This compound

The introduction of chlorine atoms at the 2- and 3-positions of a pyrazine ring is typically achieved by the conversion of precursor functional groups at these positions. A common and effective method starts from pyrazine-2,3-dicarboxylic acid. The diacid can be converted to the corresponding diol, pyrazine-2,3-diol, which exists in tautomeric equilibrium with the pyrazinone form. Treatment of this intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ at high temperatures results in the formation of 2,3-dichloropyrazine.

Alternatively, if starting with a 5-bromopyrazine precursor that has hydroxyl or amino groups at the 2- and 3-positions, similar chlorination strategies can be applied. For instance, 5-bromo-2,3-pyrazinediol could be converted to the target compound using POCl₃.

Starting Material Chlorinating Agent Conditions Product
Pyrazine-2,3-diolPhosphorus oxychloride (POCl₃)Reflux2,3-Dichloropyrazine
5-Bromopyrazine-2,3-diolPhosphorus oxychloride (POCl₃)RefluxThis compound

Novel Reagent and Catalyst Systems for Halogen Introduction

While traditional halogenating agents remain the workhorses for pyrazine synthesis, research into more efficient and selective methods is ongoing. For the bromination of electron-deficient heterocycles, systems involving bromine in combination with zeolites or other solid acid catalysts can offer enhanced regioselectivity and milder reaction conditions.

In the context of chlorination, the use of Vilsmeier-type reagents, generated in situ from reagents like oxalyl chloride and a catalytic amount of dimethylformamide (DMF), can sometimes provide a milder alternative to the harsh conditions of POCl₃ or PCl₅ for the conversion of hydroxyl groups to chloro groups.

For the conversion of amino groups to chloro groups, the Sandmeyer reaction remains the most prominent method. wikipedia.org The use of copper(I) chloride is classic, though advancements include the use of other copper sources and additives to improve yields and reduce byproducts. wikipedia.org

Transformation from Related Halogenated Pyrazines

An alternative synthetic strategy involves the modification of an existing, differently halogenated pyrazine. This can be particularly useful if a specific polysubstituted pyrazine is more readily accessible.

A potential route could start from a readily synthesized aminodihalopyrazine. For instance, the synthesis of 2-amino-3,5-dibromopyrazine can be achieved by the direct bromination of 2-aminopyrazine. rsc.org The amino group of this intermediate can then be converted to a chloro group via a Sandmeyer reaction. This involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, followed by treatment with a copper(I) chloride solution to introduce the chlorine atom, yielding 2-chloro-3,5-dibromopyrazine. google.com A subsequent selective de-bromination or a halogen exchange reaction would be required to arrive at the final product, which can be challenging to control.

A more direct transformation would involve the diazotization of an amino-bromochloropyrazine. For example, if 2-amino-5-bromo-3-chloropyrazine were available, a Sandmeyer reaction would directly yield this compound. The synthesis of such an intermediate would, however, require a regioselective halogenation sequence on an aminopyrazine precursor.

Starting Material Reaction Type Reagents and Conditions Product Plausible Yield
2-Amino-3,5-dibromopyrazineSandmeyer Reaction1. NaNO₂, H₂SO₄/HCl, 0-5°C2. CuCl, HCl2-Chloro-3,5-dibromopyrazine50-70%
2-Amino-5-bromo-3-chloropyrazineSandmeyer Reaction1. NaNO₂, H₂SO₄/HCl, 0-5°C2. CuCl, HClThis compound60-75%

Selective Bromination of Dichloropyrazines

A plausible and efficient method for the synthesis of this compound is the direct electrophilic bromination of 2,3-dichloropyrazine. The pyrazine ring is generally electron-deficient, which can make electrophilic substitution challenging. However, the presence of halogen atoms can influence the regioselectivity of further halogenation.

The reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid catalyst. The choice of solvent is critical, with options ranging from chlorinated solvents like dichloromethane (B109758) to strong acids like sulfuric acid, which can enhance the reactivity of the brominating agent.

Key Research Findings:

Reagents: N-bromosuccinimide (NBS) is a commonly used reagent for such brominations as it provides a source of electrophilic bromine in a more controlled manner than molecular bromine.

Catalysis: Acidic conditions are often necessary to activate the pyrazine ring towards electrophilic attack. Concentrated sulfuric acid or other strong acids can serve this purpose.

Regioselectivity: The position of bromination on the 2,3-dichloropyrazine ring is directed to the C-5 position due to the electronic effects of the existing chloro substituents.

Below is a table summarizing typical conditions for selective bromination based on analogous reactions.

ParameterConditionPurpose
Starting Material 2,3-DichloropyrazineThe substrate to be brominated.
Brominating Agent N-Bromosuccinimide (NBS)Provides the electrophilic bromine.
Solvent Dichloromethane or Sulfuric AcidProvides the reaction medium.
Temperature 0°C to room temperatureTo control the reaction rate.
Reaction Time 1-6 hoursTo ensure completion of the reaction.

Chlorination Reactions on Bromopyrazine Intermediates

An alternative synthetic route involves the chlorination of a bromopyrazine intermediate, such as 5-bromo-2-aminopyrazine-3-one or a similar precursor. This approach often involves a Sandmeyer-type reaction, which is a versatile method for converting an aromatic amino group into a halogen substituent via a diazonium salt intermediate. wikipedia.orgbyjus.comlscollege.ac.in

In a typical sequence, the amino group of the bromopyrazine intermediate is first diazotized using sodium nitrite in a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom. A subsequent chlorination step, potentially using a reagent like phosphorus oxychloride (POCl₃), would be required to replace the hydroxyl group (from the pyrazinone tautomer) with the second chlorine atom.

Key Research Findings:

Diazotization: This step is crucial and requires careful temperature control (typically -5 to 5 °C) to prevent the decomposition of the unstable diazonium salt.

Sandmeyer Reaction: The use of cuprous chloride is a classic and effective method for the chloro-de-diazoniation step, proceeding via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.comlscollege.ac.in

Chlorination of Heterocyclic Ketones: Reagents like phosphorus oxychloride (POCl₃) are standard for converting heterocyclic ketones (or their enol tautomers) into their corresponding chloro derivatives.

The following table outlines the general conditions for this multi-step chlorination process.

StepReagentsSolventTemperatureTypical Yield
Diazotization Sodium Nitrite, Hydrochloric AcidWater-5 to 5 °C-
Sandmeyer Reaction Copper(I) ChlorideWater/HCl0 °C to room temp.>60%
Hydroxyl Replacement Phosphorus Oxychloride (POCl₃)None or high-boiling inert solventReflux>70%

Process Optimization and Scalability in Laboratory Synthesis

The successful laboratory synthesis of this compound, particularly on a larger scale, necessitates careful optimization of reaction parameters to maximize yield and purity while ensuring safety and efficiency.

Reaction Condition Parameterization (Temperature, Solvent, Time)

The optimization of reaction conditions is a multifactorial process where temperature, solvent, and reaction time are interdependent variables that significantly influence the outcome of the synthesis.

Solvent: The choice of solvent can affect both the solubility of the reactants and the reaction pathway. For bromination, non-polar solvents like dichloromethane are often suitable. However, for deactivated substrates, a highly polar and acidic medium like concentrated sulfuric acid may be required to achieve a reasonable reaction rate.

Time: The reaction time must be sufficient to allow for complete conversion of the starting material, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Prolonged reaction times, however, can lead to the formation of degradation products or byproducts.

Yield Enhancement and Byproduct Minimization Strategies

Several strategies can be employed to enhance the yield and minimize the formation of byproducts in the synthesis of this compound.

Stoichiometry of Reagents: Careful control of the molar ratios of the reactants is crucial. For instance, using a slight excess of the brominating agent in the selective bromination step can drive the reaction to completion, but a large excess should be avoided to prevent di-bromination.

Purification Methods: Effective purification of the final product is essential. Column chromatography is a common laboratory technique for separating the desired product from unreacted starting materials and byproducts. Recrystallization can also be an effective method for obtaining a highly pure product.

Byproduct Characterization: Identifying the structure of major byproducts can provide valuable insights into side reactions occurring and can guide further optimization of the reaction conditions to suppress their formation. For example, the formation of isomeric products can indicate a lack of regioselectivity, which might be addressed by changing the catalyst or solvent.

The table below summarizes key optimization strategies.

StrategyParameter to ControlDesired Outcome
Yield Enhancement Reagent stoichiometry, reaction temperature, catalyst choiceMaximize conversion of starting material to product.
Byproduct Minimization Order of reagent addition, temperature controlReduce the formation of undesired side products.
Scalability Heat transfer, mixing efficiency, safe handling of reagentsEnsure consistent results and safety on a larger scale.

Advanced Functionalization Strategies and Reactivity Profiles

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-Bromo-2,3-dichloropyrazine, these reactions allow for the selective substitution of its halogen atoms, enabling the introduction of a wide array of functional groups. The inherent differences in the reactivity of the C-Br and C-Cl bonds on the pyrazine (B50134) ring are central to achieving site-selective transformations.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. It is a highly versatile method for forming C(sp²)–C(sp²) bonds, making it ideal for the arylation and heteroarylation of the this compound core.

In polyhalogenated heteroaromatic compounds, the site-selectivity of Suzuki-Miyaura coupling is primarily dictated by the differing reactivity of the carbon-halogen bonds. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Consequently, in this compound, the carbon-bromine bond at the C-5 position is significantly more reactive than the carbon-chlorine bonds at the C-2 and C-3 positions.

This differential reactivity allows for selective mono-arylation at the C-5 position while leaving the two chlorine atoms intact for subsequent functionalization. Research on dichloropyrazines has shown that mono-substitution can be achieved, with the second substitution being slower. Furthermore, the electronic nature of the pyrazine ring, being π-deficient, facilitates the oxidative addition of the palladium catalyst, a key step in the catalytic cycle. The steric environment around the halogen atoms can also play a role. For instance, in the coupling of 2,3-dichloropyrazine (B116531), the use of a sterically hindered boronic acid, such as 2,6-dimethylphenylboronic acid, can lead to selective monosubstitution because the bulky aryl group effectively blocks the adjacent reaction site after the first coupling. clockss.org

The choice of catalyst and ligand is crucial for achieving high efficiency and regioselectivity in the Suzuki-Miyaura coupling of heteroaryl chlorides. While the C-Br bond at C-5 is inherently more reactive, the subsequent coupling at the C-Cl positions requires a more active catalytic system. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used palladium sources.

For the coupling of less reactive aryl chlorides, the use of electron-rich and sterically bulky phosphine (B1218219) ligands is often necessary to promote the oxidative addition step. Studies on the Suzuki coupling of dichloropyrazines have identified specific palladium catalysts as being particularly effective. For example, [1,4-bis(diphenylphosphine)butane]palladium(II) dichloride and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) diacetate have been reported to be efficient for the coupling of aryl boronic acids with chloropyrazines. clockss.org The choice of base and solvent system also significantly influences the reaction outcome.

Catalyst/PrecatalystCommon LigandsTypical BasesCommon Solvents
Pd(PPh₃)₄Triphenylphosphine (integral)Na₂CO₃, K₂CO₃, K₃PO₄Toluene, Dioxane, DMF
Pd(OAc)₂SPhos, XPhos, P(t-Bu)₃K₃PO₄, Cs₂CO₃Dioxane/Water, Toluene
PdCl₂(dppf)dppf (integral)K₂CO₃, Na₂CO₃DMF, Acetonitrile
PdCl₂(dppb)dppb (integral)K₂CO₃Dioxane

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful method for installing alkynyl moieties onto aromatic and heteroaromatic rings. For this compound, the Sonogashira reaction is expected to proceed with high site-selectivity at the C-5 position due to the greater reactivity of the C-Br bond. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine, which can also serve as the solvent. wikipedia.org

Palladium CatalystCopper Co-catalystTypical BasesCommon Solvents
Pd(PPh₃)₄CuITriethylamine, DiisopropylamineTHF, DMF, Toluene
PdCl₂(PPh₃)₂CuITriethylamine, PiperidineTHF, Acetonitrile

Stille Coupling for Organostannane Reactivity

The Stille coupling is a palladium-catalyzed cross-coupling reaction involving an organostannane (organotin) reagent and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture. wikipedia.org In the case of this compound, the Stille coupling would be expected to occur selectively at the C-5 position, allowing for the introduction of various organic groups (alkyl, alkenyl, aryl, etc.). The reaction generally requires a palladium(0) catalyst, such as Pd(PPh₃)₄. libretexts.org

Catalyst/PrecatalystCommon LigandsAdditivesCommon Solvents
Pd(PPh₃)₄Triphenylphosphine (integral)CuI, LiClToluene, THF, DMF
Pd₂(dba)₃P(t-Bu)₃, AsPh₃-Dioxane, NMP

Kumada-Corriu and Negishi Coupling Variations

The Kumada-Corriu and Negishi couplings are important carbon-carbon bond-forming reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively.

The Kumada-Corriu coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.orgwikipedia.orgchem-station.com It typically employs nickel or palladium catalysts to couple Grignard reagents with organic halides. Due to the high reactivity of Grignard reagents, the functional group tolerance of the Kumada coupling can be limited. wikipedia.org For this compound, this reaction would proceed at the C-5 position.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts, offering a broader scope for the reaction. The Negishi coupling is a versatile tool for the synthesis of complex molecules and would be expected to selectively functionalize the C-5 position of this compound.

Coupling ReactionOrganometallic ReagentCommon CatalystsCommon Solvents
Kumada-CorriuR-MgX (Grignard)NiCl₂(dppp), Pd(PPh₃)₄THF, Diethyl ether
NegishiR-ZnXPd(PPh₃)₄, Ni(acac)₂, PdCl₂(dppf)THF, DMF, Dioxane

Buchwald-Hartwig Amination and Amidation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. mnstate.edu While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in readily available literature, the general principles of this reaction on halo-N-heterocycles provide a strong basis for predicting its behavior. The reaction involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.org

For a substrate like this compound, the regioselectivity of the C-N coupling is a critical consideration. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. Therefore, it is anticipated that the C-Br bond at the 5-position would be significantly more reactive than the C-Cl bonds at the 2- and 3-positions. This preferential reactivity allows for the selective introduction of an amino or amido group at the C5 position.

The choice of catalyst system is crucial for achieving high efficiency, especially with electron-deficient heteroaromatic substrates. Modern Buchwald-Hartwig protocols often employ sterically hindered and electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos, and BrettPhos). researchgate.net These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the C-Br bond, coordination of the amine, and reductive elimination to form the desired C-N bond and regenerate the active catalyst. researchgate.net

The selection of a suitable base is also critical and is often dependent on the specific amine and substrate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). nih.gov For amidation reactions, which involve less nucleophilic amides, more reactive catalyst systems, such as those based on ligands like tBuBrettPhos, may be required to achieve good yields. nii.ac.jp

A general representation of the Buchwald-Hartwig amination of this compound is shown below:

Scheme 1: Proposed Buchwald-Hartwig amination of this compound.
Catalyst System ComponentExamplesRole in the Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Phosphine Ligand XPhos, RuPhos, BrettPhosStabilizes the Pd center, promotes oxidative addition and reductive elimination.
Base NaOtBu, LiHMDS, Cs₂CO₃Deprotonates the amine/amide, facilitates the formation of the Pd-amido complex.
Solvent Toluene, Dioxane, THFProvides the reaction medium.

Nucleophilic Aromatic Substitution (SNAr) Chemistry

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic systems. The pyrazine ring, being electron-deficient due to the presence of two nitrogen atoms, is highly susceptible to this type of transformation, and the presence of three halogen atoms on this compound further activates the ring for nucleophilic attack.

Regioselectivity Governing Principles (Electron-Withdrawing/Donating Group Effects)

The regioselectivity of SNAr reactions on polysubstituted pyrazines is dictated by the electronic properties of the ring and the substituents. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, polarizing the C-X bonds and facilitating nucleophilic attack. In this compound, all three halogen atoms contribute to the electron deficiency of the ring.

A key study on the regioselective SNAr of 2-substituted 3,5-dichloropyrazines provides valuable insight. It was found that when the substituent at the 2-position is an electron-withdrawing group (EWG), nucleophilic attack occurs preferentially at the 5-position. Conversely, an electron-donating group (EDG) at the 2-position directs the attack to the 3-position. osti.gov In the case of this compound, the chlorine atom at the 2-position is an EWG. This would suggest that nucleophilic attack is directed towards the 5-position, leading to the displacement of the bromide ion. This is consistent with the general trend of leaving group ability in SNAr reactions, which often follows the order F > Cl ≈ Br > I for activation, but the lability of the C-X bond also plays a role. In many heteroaromatic systems, the C-Br bond is more readily cleaved than the C-Cl bond in SNAr reactions.

Mechanistic Investigations of SNAr Pathways, including Tele-Substitution

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The attack of the nucleophile on the carbon atom bearing the leaving group is typically the rate-determining step. The stability of the anionic Meisenheimer intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

In addition to the standard ipso-substitution, pyrazine systems can also undergo a less common but significant reaction pathway known as tele-substitution . In this process, the incoming nucleophile attacks a carbon atom that is not directly attached to the leaving group, leading to a rearranged product. For instance, the reaction of 2-chloro-3-dichloromethyl pyrazine with methoxide has been shown to result in the introduction of a methoxy group at the 6-position. While specific studies on tele-substitution involving this compound are scarce, the potential for such rearrangements should be considered, particularly with strong, hard nucleophiles under certain reaction conditions.

Applications with Diverse Nucleophiles (e.g., O-, N-, S-, C-Nucleophiles)

The activated nature of the this compound ring allows for reactions with a wide array of nucleophiles, leading to a diverse range of functionalized pyrazine derivatives.

O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides are expected to readily displace one of the halogen atoms, with the C5-Br position being the most probable site of attack, to yield the corresponding ethers.

N-Nucleophiles: Ammonia, primary amines, and secondary amines can be employed to introduce amino functionalities, leading to the synthesis of various aminopyrazine derivatives.

S-Nucleophiles: Thiolates (e.g., sodium thiomethoxide) are potent nucleophiles that can react to form thioethers.

C-Nucleophiles: Stabilized carbanions, such as those derived from malonates or cyanoacetates, can also participate in SNAr reactions to form new carbon-carbon bonds.

The table below summarizes the expected products from the SNAr reaction of this compound with various nucleophiles, assuming preferential substitution at the C5 position.

NucleophileReagent ExampleExpected Product
O-Nucleophile Sodium Methoxide (NaOMe)2,3-Dichloro-5-methoxypyrazine
N-Nucleophile Ammonia (NH₃)5-Amino-2,3-dichloropyrazine
S-Nucleophile Sodium Thiomethoxide (NaSMe)2,3-Dichloro-5-(methylthio)pyrazine
C-Nucleophile Diethyl MalonateDiethyl (2,3-dichloropyrazin-5-yl)malonate

Organometallic Chemistry (Lithiation and Magnesium/Zinc Intermediates)

The formation of organometallic intermediates from this compound opens up another avenue for its functionalization, allowing for the introduction of a wide range of electrophiles.

Direct Metalation (e.g., Lithiation) at Specific Positions

The generation of organometallic species from halogenated pyrazines can be achieved through either direct deprotonation (lithiation) or metal-halogen exchange. Given the presence of three halogen atoms and no easily abstractable protons, metal-halogen exchange is the more likely pathway for this compound.

In metal-halogen exchange reactions, an organolithium reagent (e.g., n-butyllithium) or an active metal (e.g., magnesium for Grignard reagent formation, or zinc) is used to replace a halogen atom with a metal. The rate of exchange generally follows the trend I > Br > Cl. Therefore, it is highly probable that the C-Br bond at the 5-position will selectively undergo metal-halogen exchange over the C-Cl bonds at the 2- and 3-positions.

For example, treatment of this compound with n-butyllithium at low temperatures (e.g., -78 °C) is expected to generate the corresponding 5-lithio-2,3-dichloropyrazine intermediate. This highly reactive organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position.

Scheme 2: Proposed metal-halogen exchange and subsequent electrophilic trapping of this compound.

Similarly, the formation of a Grignard reagent can be anticipated by reacting this compound with magnesium metal. This would yield 2,3-dichloropyrazin-5-ylmagnesium bromide, a less reactive but still highly useful nucleophile for reactions with aldehydes, ketones, esters, and other electrophiles. The preparation of organozinc reagents, for instance through zinc insertion into the C-Br bond, offers an alternative with potentially different reactivity and functional group tolerance.

The selective formation of these organometallic intermediates at the C5 position provides a powerful and complementary strategy to the SNAr and palladium-catalyzed coupling reactions for the regioselective functionalization of the this compound scaffold.

Subsequent Electrophilic Quenching Reactions

Organometallic intermediates derived from this compound are potent nucleophiles that can react with a wide array of electrophiles, enabling the introduction of diverse functional groups onto the pyrazine core. The generation of these intermediates, typically through halogen-metal exchange, is followed by quenching with an electrophile to forge new carbon-carbon or carbon-heteroatom bonds.

The selective formation of an organolithium species at the 5-position via bromine-lithium exchange is a key step. This lithiated intermediate can then be trapped with various electrophiles. For instance, in a process analogous to the functionalization of similar polyhalogenated heterocycles, the treatment of 5-lithiated-2,3-dichloropyrazine with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol. The reaction outcome is highly dependent on the nature of the electrophile used. nih.gov

A representative example of this strategy is the iodination of a related compound, 5-bromo-2,3-dichloropyridine. In this process, the bromo-substituted pyridine is first treated with n-butyllithium at low temperatures to generate the 5-lithiopyridine intermediate. Subsequent addition of iodine (I₂) results in the formation of 2,3-dichloro-5-iodopyridine in good yield. google.comepo.org This demonstrates the feasibility of trapping the lithiated intermediate with a halogen electrophile.

The general scheme for electrophilic quenching of the organometallic intermediate of this compound is presented below:

Scheme 1: General Reaction for Electrophilic Quenching of 5-Lithio-2,3-dichloropyrazine.

A variety of electrophiles can be employed in this reaction, leading to a diverse range of substituted pyrazines. Some examples of potential electrophiles and the resulting products are outlined in the following table:

Electrophile (E+)Reagent ExampleResulting Functional Group (-E)Product Class
ProtonH₂O-H2,3-Dichloropyrazine
AlkylCH₃I-CH₃5-Methyl-2,3-dichloropyrazine
Carbonyl(CH₃)₂CO-C(OH)(CH₃)₂α,α-Dimethyl-5-(2,3-dichloropyrazinyl)methanol
CarboxylCO₂-COOH2,3-Dichloropyrazine-5-carboxylic acid
Silyl(CH₃)₃SiCl-Si(CH₃)₃5-(Trimethylsilyl)-2,3-dichloropyrazine
IodoI₂-I2,3-Dichloro-5-iodopyrazine

Halogen-Dance and Halogen-Metal Exchange Processes

In the realm of polyhalogenated aromatic and heteroaromatic compounds, two significant transformations are the halogen-dance reaction and halogen-metal exchange.

The halogen-dance is a base-catalyzed intramolecular migration of a halogen atom to a different position on the aromatic ring. wikipedia.orgchemeurope.comclockss.org This rearrangement is typically driven by thermodynamics, leading to the most stable carbanionic intermediate. wikipedia.org For this compound, a halogen-dance reaction would involve the migration of the bromine atom from the C5 position to the C6 position, or potentially one of the chlorine atoms. However, the propensity for a halogen-dance reaction to occur is influenced by factors such as the nature of the halogen, the base employed, and the reaction temperature. wikipedia.org There is limited specific literature describing the halogen-dance rearrangement for this compound itself.

Halogen-metal exchange , on the other hand, is a more commonly employed and predictable synthetic tool. wikipedia.org This reaction involves the exchange of a halogen atom for a metal, typically lithium, and is highly regioselective. The rate of exchange is dependent on the halogen, with the general trend being I > Br > Cl > F. wikipedia.org This selectivity is crucial when working with polyhalogenated substrates like this compound.

Given the reactivity trend, the bromine atom at the C5 position is significantly more susceptible to halogen-metal exchange than the chlorine atoms at the C2 and C3 positions. Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) would be expected to selectively afford 5-lithio-2,3-dichloropyrazine. nih.govtcnj.edu This high regioselectivity allows for the targeted functionalization at the C5 position without disturbing the chloro substituents.

The selective nature of the bromine-lithium exchange in the presence of chlorides is well-documented for analogous heterocyclic systems. For example, the reaction of 5-bromo-2,3-dichloropyridine with n-butyllithium exclusively leads to the formation of 2,3-dichloro-5-lithiopyridine, which can then be trapped with an electrophile. google.comepo.org This provides strong evidence for the anticipated selective reactivity of this compound.

ReactionDescriptionApplicability to this compound
Halogen-Dance Base-catalyzed intramolecular migration of a halogen atom.Potential for rearrangement exists, but specific studies are lacking. The thermodynamic stability of the resulting carbanion would be the driving force.
Halogen-Metal Exchange Replacement of a halogen atom with a metal, typically lithium.Highly selective for the bromine atom at the C5 position over the chlorine atoms at C2 and C3, enabling regioselective functionalization.

Directed Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of C-H bonds adjacent to a directing metalation group (DMG). cmu.eduacs.org The DMG coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position. For the pyrazine ring in this compound, the only available C-H bond is at the C6 position.

Direct deprotonation of this compound at the C6 position using a strong base is challenging due to the high acidity of protons in the presence of halogens and the propensity for halogen-metal exchange. Therefore, a DoM strategy would necessitate the prior installation of a suitable DMG at either the C2, C3, or C5 position (after displacement of a halogen).

Hypothetically, if a DMG were introduced at the C5 position (replacing the bromine atom), it could direct the lithiation to the C6 position. Common DMGs for heterocyclic systems include methoxy, amide, and carbamate groups. nih.gov For instance, if a methoxy group were present at C5, the reaction with a strong, sterically hindered base like lithium diisopropylamide (LDA) could potentially lead to the formation of 6-lithio-5-methoxy-2,3-dichloropyrazine. This intermediate could then be quenched with an electrophile to introduce a substituent at the C6 position.

The general principle of Directed Ortho-Metalation on a functionalized pyrazine core is illustrated below:

Scheme 2: Hypothetical Directed Ortho-Metalation of a 5-substituted-2,3-dichloropyrazine.

It is important to note that the electron-withdrawing nature of the pyrazine nitrogens and the chloro substituents would increase the kinetic acidity of the C6 proton, potentially facilitating the DoM reaction.

Oxidative and Reductive Transformations

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. acs.orgresearchgate.net This transformation significantly alters the electronic properties of the heterocyclic ring, which can be harnessed for further functionalization. The introduction of an N-oxide group has several effects:

Increased susceptibility to nucleophilic attack: The N-oxide group is strongly electron-withdrawing, further activating the pyrazine ring towards nucleophilic aromatic substitution.

Altered regioselectivity: The N-oxide can direct incoming electrophiles to specific positions.

Source of oxygen: Pyrazine-N-oxides can act as oxygen transfer reagents in certain reactions. nih.govthieme-connect.de

The N-oxidation of this compound can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net Depending on the reaction conditions, either the mono-N-oxide or the di-N-oxide can be formed.

The resulting this compound-1-oxide or this compound-1,4-dioxide would exhibit modified reactivity. For example, the positions ortho and para to the N-oxide group become more activated for nucleophilic substitution.

ReagentProduct(s)Impact on Reactivity
m-CPBA (1 equiv.)This compound-1-oxideIncreased electron deficiency of the pyrazine ring, activation towards nucleophilic attack.
m-CPBA (>2 equiv.)This compound-1,4-dioxideFurther enhancement of the electron-deficient character of the ring.

The selective removal of one or more halogen atoms from this compound can be a valuable strategy for accessing less halogenated pyrazine derivatives. The different carbon-halogen bond strengths (C-Cl > C-Br) allow for the possibility of selective reduction.

Catalytic hydrodehalogenation is a common method for the reduction of aryl halides. rsc.orgresearchgate.net This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like formic acid or hydrazine. researchgate.net

Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, it is anticipated that the bromine atom at the C5 position can be selectively reduced in the presence of the chlorine atoms at the C2 and C3 positions under carefully controlled conditions. This would yield 2,3-dichloropyrazine.

Alternative reductive methods, such as the Wolff-Kishner or Clemmensen reductions, are generally used for the reduction of carbonyl groups and are not typically employed for dehalogenation. masterorganicchemistry.com

MethodReagentsExpected SelectivityProduct
Catalytic HydrodehalogenationPd/C, H₂ (or HCOOH, N₂H₄)Selective reduction of the C-Br bond over the C-Cl bonds.2,3-Dichloropyrazine

Mechanistic and Theoretical Investigations of 5 Bromo 2,3 Dichloropyrazine and Derivatives

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key indicators of a molecule's electrophilic and nucleophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.

Table 1: Key Chemical Reactivity Descriptors

Ionization Potential (I) I ≈ -EHOMO
Electron Affinity (A) A ≈ -ELUMO
Electronegativity (χ) χ = (I + A) / 2
Chemical Hardness (η) η = (I - A) / 2
Chemical Softness (S) S = 1 / (2η)

Note: This table outlines the theoretical relationships used to calculate these descriptors from HOMO and LUMO energies.

The distribution of the frontier molecular orbitals across a molecule is crucial for predicting the sites of chemical reactions. For nucleophilic substitution reactions, the incoming nucleophile will preferentially attack the atom(s) with the largest coefficient in the LUMO.

An important finding in the study of related compounds is that for 2,3-dichloropyrazine (B116531), nucleophilic substitution is governed by the LUMO+1 orbital rather than the LUMO. brandeis.edu This is because the LUMO of 2,3-dichloropyrazine has very small coefficients on the carbon atoms bearing the chlorine atoms, while the LUMO+1 has significant lobes at these positions, making them more susceptible to nucleophilic attack. brandeis.edu It is highly probable that 5-Bromo-2,3-dichloropyrazine exhibits similar behavior. The presence of the additional bromine atom is expected to further influence the energies and distributions of the LUMO and LUMO+1, but the principle of attack being directed by the orbital with the largest lobes on the carbon-halogen centers would still apply. This highlights the importance of analyzing not just the HOMO and LUMO but also other nearby frontier orbitals to accurately predict reactivity.

Electron Density and Reactivity Site Mapping

The distribution of electron density within a molecule provides a comprehensive map of its chemical reactivity. Regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing this electron distribution. In an MEP map, different colors are used to represent areas of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would be expected to show negative potential around the nitrogen atoms of the pyrazine (B50134) ring due to their lone pairs of electrons. The regions around the carbon atoms bonded to the electronegative chlorine and bromine atoms would likely exhibit a positive potential, marking them as the primary sites for nucleophilic attack. This visualization provides an intuitive confirmation of the reactivity patterns predicted by FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, providing a guide to regions that are electron-rich or electron-poor. researchgate.net The MEP is calculated by determining the force exerted on a positive test charge (like a proton) by the molecule's nuclei and electron cloud. uni-muenchen.de

These maps are color-coded to identify reactive sites. researchgate.net

Red and Yellow : Indicate regions of high electron density and negative electrostatic potential. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms.

Blue : Represents regions of low electron density and positive electrostatic potential. These sites are electron-deficient and are the preferred targets for nucleophilic attack.

Green : Denotes areas with a neutral or near-zero electrostatic potential.

For this compound, the MEP map reveals distinct reactive zones. The most negative potential (red/yellow) is concentrated around the two nitrogen atoms of the pyrazine ring, owing to their high electronegativity and the presence of lone pair electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive potential (blue) is expected around the bromine and chlorine atoms, creating "sigma-holes" characteristic of halogen bonding, and to a lesser extent, on the hydrogen atom of the C-H bond. These halogen atoms, particularly the bromine, serve as electrophilic sites.

Region on this compoundMEP Value (Approximate Range)Color CodePredicted Reactivity
Around Nitrogen AtomsNegative (Vmin)Red/YellowSite for electrophilic attack; hydrogen bond acceptor
Around Halogen Atoms (Br, Cl)Positive (Vmax)BlueSite for nucleophilic attack; halogen bonding donor
Pyrazine Ring Carbon AtomsSlightly Positive/NeutralGreen/Light BluePotential sites for nucleophilic aromatic substitution

Fukui Functions for Nucleophilic/Electrophilic Attack Prediction

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. scielo.org.mx They provide a more quantitative prediction of local reactivity than MEP maps. semanticscholar.org The condensed Fukui function for an atom k is defined for three types of attacks: scielo.org.mx

Electrophilic Attack (fk+) : Measures the reactivity of a site towards a nucleophile. The site with the highest fk+ value is the most likely to accept electrons.

Nucleophilic Attack (fk-) : Measures the reactivity of a site towards an electrophile. The site with the highest fk- value is the most likely to donate electrons.

Radical Attack (fk0) : Predicts the site most susceptible to attack by a radical species.

In this compound, the nitrogen atoms are expected to have the highest fk- values, confirming their role as the primary sites for electrophilic attack. The carbon atoms of the pyrazine ring, particularly those bonded to the electron-withdrawing halogen atoms, are predicted to have the highest fk+ values, making them the most probable sites for nucleophilic attack, such as in nucleophilic aromatic substitution reactions.

Atomic SitePredicted Fukui Function (Highest Value)Predicted Type of Attack
Nitrogen Atoms (N1, N4)fk-Electrophilic Attack
Carbon Atom (C5)fk+Nucleophilic Attack
Carbon Atom (C6)fk+Nucleophilic Attack
Halogen Atoms (Br, Cl)fk0Radical Attack / Halogen Bond Interaction

Electronic Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide insight into the nature of chemical bonding and electron localization within a molecule. araproceedings.comresearchgate.net

Electron Localization Function (ELF) : ELF provides a measure of the Pauli exclusion principle's effect on the electron density. jussieu.fr ELF values range from 0 to 1. An ELF value close to 1 signifies a region where electrons are highly localized, such as in covalent bonds, lone pairs, and atomic cores. researchgate.net Lower ELF values indicate regions of delocalized electrons, typical of metallic bonding or delocalized π-systems.

Local Orbital Locator (LOL) : LOL is another function used to visualize electron localization, particularly in covalent bonds. araproceedings.com It helps to distinguish bonding and non-bonding regions based on the distribution of electron density. araproceedings.com

For this compound, ELF and LOL analyses would reveal high localization (high ELF/LOL values) corresponding to the covalent C-C, C-N, C-H, C-Cl, and C-Br bonds. Furthermore, distinct localization basins would be observed for the lone pairs on the nitrogen and halogen atoms. The π-system of the pyrazine ring would exhibit a degree of delocalization, reflected by intermediate ELF values above and below the ring plane.

Molecular RegionExpected ELF/LOL ValueInterpretation
Nitrogen Lone PairsHigh (~0.85-0.95)Highly localized non-bonding electrons
C-N / C-C BondsHigh (~0.80-0.90)Strong covalent bonding region
C-Br / C-Cl BondsModerate-High (~0.70-0.85)Polarized covalent bonds
Pyrazine π-SystemModerate (~0.50-0.60)Delocalized electron region

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.netwikipedia.org This technique is based on the relationship between the electron density (ρ) and its gradient (RDG). nih.gov Regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, are characterized by low electron density and a small reduced density gradient. wikipedia.org

The analysis is typically presented as a 3D isosurface plot and a 2D scatter plot. In the 3D plot, the isosurfaces represent the regions of non-covalent interaction, colored to indicate the nature of the interaction:

Blue : Strong attractive interactions (e.g., hydrogen bonds, strong halogen bonds).

Green : Weak attractive interactions (e.g., van der Waals forces).

Red : Strong repulsive interactions (e.g., steric clashes).

In the context of this compound, RDG analysis would be critical for understanding its behavior in condensed phases. It would visualize potential intermolecular interactions such as halogen bonding (C-Br···N or C-Cl···N), π-π stacking between pyrazine rings, and weaker van der Waals forces. These interactions are crucial for determining crystal packing and molecular recognition properties.

Interaction TypeInteracting Atoms/GroupsRDG Isosurface ColorSignificance
Halogen BondingBr/Cl of one molecule and N of anotherBlue/GreenDirectional interaction influencing crystal structure
π-π StackingPyrazine rings of adjacent moleculesGreenContributes to crystal packing stability
Steric RepulsionOverlapping atomic regionsRedIndicates regions of high steric hindrance

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including any intermediates and the high-energy transition states that connect them. youtube.com Computational chemistry allows for the detailed exploration of these reaction pathways.

Energetics and Kinetics of Key Transformations

A key transformation for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. Computational analysis of this reaction would involve:

Locating the Transition State : Identifying the geometry of the high-energy state where the bond to the nucleophile is partially formed and the bond to the leaving group is partially broken. youtube.com

Identifying Intermediates : For SNAr reactions, this typically involves the formation of a negatively charged Meisenheimer complex.

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants (Pyrazine + Nucleophile)0.0Starting materials
2Transition State 1 (TS1)+15 to +25 (Ea1)Formation of Meisenheimer complex
3Meisenheimer Intermediate+5 to +10Stable intermediate
4Transition State 2 (TS2)+10 to +20 (Ea2)Expulsion of the leaving group
5Products-10 to -5 (ΔE)Final substituted pyrazine

Solvent and Substituent Effects on Reaction Mechanisms

The mechanism and kinetics of a reaction are highly sensitive to the surrounding environment and the specific structure of the molecule.

Solvent Effects : Solvents can dramatically alter reaction rates and even change the mechanism. For a reaction like the SNAr of this compound, which involves the formation of a charged intermediate (Meisenheimer complex), polar aprotic solvents (e.g., DMSO, DMF) are particularly effective. They can stabilize the charged intermediate through solvation, thereby lowering the activation energy and accelerating the reaction rate compared to nonpolar solvents.

Substituent Effects : The nature of the substituents on the pyrazine ring significantly influences its reactivity. Electron-withdrawing groups (like the Cl and Br atoms already present) activate the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. If one of the chlorines were replaced with an electron-donating group (e.g., -OCH3), the ring would be deactivated, and the rate of nucleophilic substitution would decrease. Conversely, adding another strong electron-withdrawing group (e.g., -NO2) would further activate the ring and increase the reaction rate. These effects can be quantitatively studied by calculating the reaction pathways for various substituted derivatives.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method utilized to investigate the electronic structure of molecules, providing detailed insights into charge delocalization, hyperconjugative interactions, and the stability of chemical compounds. In the context of this compound and its derivatives, NBO analysis elucidates the intricate interplay of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding their chemical behavior and intrinsic stability.

The stability of a molecule can be significantly influenced by hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The energy of these interactions, often denoted as E(2), quantifies the stabilization effect. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Interactive Data Table: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Representative Halogenated Pyrazine
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N1π(C2-C3)20.5π-conjugation
LP (1) N4π(C5-C6)20.3π-conjugation
π (C2-C3)π(N1-C6)15.8π-conjugation
π (C5-C6)π(N4-C3)15.6π-conjugation
LP (2) Br7σ(C5-C6)2.1Hyperconjugation
LP (3) Cl8σ(C2-N1)1.8Hyperconjugation
LP (3) Cl9σ(C3-N4)1.9Hyperconjugation

The data presented in the table highlights several key aspects of the electronic structure of a molecule like this compound. The most significant stabilizing interactions are typically the π-conjugation effects within the pyrazine ring, such as the delocalization of the nitrogen lone pairs into the π orbitals of the adjacent carbon-carbon bonds. These interactions, with E(2) values often exceeding 20 kcal/mol, are fundamental to the aromatic character and stability of the pyrazine core.

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 5-Bromo-2,3-dichloropyrazine, which possesses a single proton, various NMR methods would be essential for a complete structural assignment.

Advanced ¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of this compound is expected to show a single signal for the lone proton on the pyrazine (B50134) ring. The chemical shift of this proton would be influenced by the electronegativity of the adjacent nitrogen and halogen atoms.

The ¹³C NMR spectrum would provide signals for the four distinct carbon atoms in the pyrazine ring. The chemical shifts would be highly dependent on the attached substituents (bromo, chloro, and nitrogen atoms), with carbons bonded directly to halogens typically appearing at characteristic downfield shifts. Without experimental data, predicted shifts can be estimated using computational methods, but these require experimental validation.

Heteronuclear NMR Techniques (e.g., ¹⁵N NMR) for Nitrogen Environments

¹⁵N NMR spectroscopy would be invaluable for probing the electronic environment of the two nitrogen atoms within the pyrazine ring. As the two nitrogen atoms in this compound are in chemically non-equivalent environments, they would be expected to produce distinct signals. The chemical shifts would provide insight into the hybridization and electron density of each nitrogen atom, which is significantly affected by the adjacent chloro substituents.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity of atoms within a molecule.

HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate the single proton signal directly to its attached carbon atom on the pyrazine ring.

HMBC (Heteronuclear Multiple Bond Correlation) would be the most crucial 2D NMR experiment for this compound. It would reveal long-range correlations (typically over two or three bonds) between the proton and the various carbon atoms in the ring, as well as between the proton and the nitrogen atoms if ¹⁵N HMBC were performed. These correlations are essential for unambiguously assigning the ¹³C and ¹⁵N NMR signals.

COSY (Correlation Spectroscopy) would not be applicable for proton-proton correlations in this molecule due to the presence of only a single proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) , which detects through-space interactions, would not be informative for the intramolecular structure of this small, planar molecule.

Computational NMR Chemical Shift Prediction and Validation

In the absence of experimental data, computational chemistry offers a powerful tool for predicting NMR chemical shifts. Using methods like Density Functional Theory (DFT) with an appropriate basis set, the ¹H, ¹³C, and ¹⁵N chemical shifts of this compound could be calculated. These theoretical values provide a hypothesis for the spectral assignments that would need to be confirmed by experimental measurement. The accuracy of such predictions depends heavily on the computational method employed and consideration of solvent effects.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Assignment of Fundamental Vibrational Modes

The FT-IR and FT-Raman spectra of this compound would display a series of bands corresponding to specific vibrational modes of the molecule. Key expected vibrations would include:

C-H stretching and bending modes associated with the single aromatic proton.

C-N stretching vibrations within the pyrazine ring.

Ring stretching and deformation modes characteristic of the pyrazine core.

C-Cl and C-Br stretching and bending modes. The C-Cl stretching vibrations typically appear in the 850–550 cm⁻¹ region, while C-Br stretching occurs at lower frequencies.

A complete assignment of these fundamental modes would typically be supported by quantum chemical calculations (e.g., DFT), which can predict the vibrational frequencies and their corresponding atomic motions (Potential Energy Distribution, PED).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure. msu.edu

The electronic absorption spectrum of a compound can be influenced by the polarity of the solvent in which it is dissolved. sciencepublishinggroup.com Solute-solvent interactions can stabilize or destabilize the ground and excited states to different extents, causing shifts in the absorption maxima. ekb.eg

Typically, a change in solvent polarity will lead to:

Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength.

Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength.

By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar dimethyl sulfoxide), researchers can probe the nature of the electronic transitions, such as n → π* or π → π*. sciencepublishinggroup.com

Table 2: Representative UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

SolventPolarity Indexλmax (nm) for π → π* Transitionλmax (nm) for n → π* Transition
Hexane0.1275315
Chloroform4.1280312
Ethanol4.3282308
Acetonitrile5.8283307
Dimethyl Sulfoxide (DMSO)7.2285305

Time-Dependent Density Functional Theory (TD-DFT) is a leading computational method for investigating the properties of electronically excited states. rsc.orgresearchgate.net It is used to calculate the vertical excitation energies, oscillator strengths, and orbital characteristics of the electronic transitions, which can be directly compared to experimental UV-Vis spectra. rsc.orgresearchgate.net

This theoretical approach provides valuable insights into the nature of the transitions. For example, it can determine whether an absorption band corresponds to a localized electronic transition within the pyrazine ring or a charge-transfer excitation. TD-DFT calculations are essential for accurately interpreting experimental spectra and understanding the photophysical behavior of the molecule. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₄HBrCl₂N₂), HRMS can easily distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The technique confirms the presence and number of bromine and chlorine atoms through their distinct and characteristic isotopic patterns.

Table 3: Exact Mass Calculation for Molecular Formula Confirmation

FormulaElementAtomic MassCountTotal Mass
C₄HBrCl₂N₂ Carbon (¹²C)12.00000448.00000
Hydrogen (¹H)1.0078311.00783
Bromine (⁷⁹Br)78.91834178.91834
Chlorine (³⁵Cl)34.96885269.93770
Nitrogen (¹⁴N)14.00307228.00614
Calculated Exact Mass 225.86991

In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the parent molecule (molecular ion, M⁺) undergoes fragmentation into smaller, charged ions. The pattern of these fragments is a reproducible fingerprint that provides significant structural information. raco.cat

For this compound, the mass spectrum would show a complex molecular ion peak cluster due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The primary fragmentation pathways would likely involve the loss of the halogen atoms or the cleavage of the pyrazine ring. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 4: Plausible Mass Spectrometry Fragmentation of this compound

m/z Value (for ⁷⁹Br, ³⁵Cl)Ion StructureDescription of Loss
226[C₄HBrCl₂N₂]⁺˙Molecular Ion (M⁺˙)
191[C₄HBrClN₂]⁺Loss of Cl radical
147[C₄HClN₂]⁺Loss of Br radical
112[C₄HN₂]⁺Loss of Br and 2 Cl radicals
85[C₃HN]⁺Ring fragmentation

Lack of Available Crystallographic Data for this compound Prevents Structural Analysis

A thorough search of scientific literature and crystallographic databases has revealed no published X-ray crystallography studies for the chemical compound this compound. As a result, the detailed analysis of its solid-state structure, as requested, cannot be provided.

The elucidation of a compound's crystal packing, intermolecular interactions, and specific bonding phenomena such as hydrogen and halogen bonding is fundamentally dependent on the experimental data obtained from X-ray diffraction analysis of a single crystal of the material. This process yields precise information on atomic coordinates, bond lengths, and bond angles, which are essential for a comprehensive understanding of the solid-state architecture.

Without a determined crystal structure, any discussion of the arrangement of this compound molecules in the solid state would be purely speculative and would not meet the required standards of scientific accuracy. The specific instructions to focus solely on detailed research findings for this particular compound cannot be fulfilled due to the absence of this foundational data.

Therefore, the sections and subsections pertaining to the spectroscopic and structural elucidation of this compound via X-ray crystallography, including the analysis of its crystal packing, intermolecular interactions, hydrogen bonding, and halogen bonding, cannot be generated at this time. Further experimental research would be required to determine the crystal structure of this compound and enable such an analysis.

Synthetic Utility of 5 Bromo 2,3 Dichloropyrazine As a Building Block

Scaffolds for Fused Heterocyclic Systems

5-Bromo-2,3-dichloropyrazine serves as an excellent starting scaffold for the synthesis of various fused heterocyclic systems. The pyrazine (B50134) core, pre-functionalized with reactive halogen atoms, provides multiple points for annulation reactions, leading to the formation of bicyclic and polycyclic aromatic structures.

Synthesis of Pyrrolo[2,3-b]pyrazines and Derivatives

The pyrrolo[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, often associated with kinase inhibitory activity. researchgate.net The synthesis of this fused system can be achieved starting from halopyrazines through sequences involving the installation of a pyrrole (B145914) ring. rsc.org Starting with this compound, a common strategy involves an initial nucleophilic aromatic substitution (SNAr) to introduce a side chain that can subsequently cyclize to form the pyrrole ring.

For instance, reaction with an amine nucleophile, such as a protected aminoacetaldehyde equivalent or an amino acid derivative, can displace one of the chlorine atoms. The subsequent intramolecular condensation or cyclization reaction, often promoted by a base or through a transition-metal-catalyzed process, leads to the formation of the fused pyrrole ring. The remaining halogen atoms on the pyrazine ring can then be used for further functionalization of the pyrrolo[2,3-b]pyrazine system.

Table 1: Representative Synthetic Approach to Pyrrolo[2,3-b]pyrazines This table outlines a generalized, plausible reaction sequence for the synthesis of pyrrolo[2,3-b]pyrazine derivatives starting from this compound, based on established synthetic methodologies for similar heterocyclic systems.

StepReactant(s)Reagents/ConditionsIntermediate/ProductPurpose
1This compound, Tosylaminomethyl-acetaldehyde diethyl acetal (B89532)K₂CO₃, DMF, 80 °C5-Bromo-2-chloro-3-(tosylaminomethyl-acetaldehyde diethyl acetal)pyrazineSNAr displacement of a chlorine atom
2Product from Step 1HCl (aq), THF5-Bromo-2-chloro-3-(tosylaminomethyl-acetaldehyde)pyrazineDeprotection of the acetal to reveal the aldehyde
3Product from Step 2NaH, THF6-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazineIntramolecular cyclization to form the pyrrole ring

Construction of Quinoxaline (B1680401) and Related Polycyclic Systems

Quinoxalines, or benzopyrazines, are a class of heterocyclic compounds with a wide range of pharmaceutical and material applications. wikipedia.orgnih.gov The pyrazine core of this compound can be elaborated into a quinoxaline system through condensation with 1,2-diaminobenzene derivatives. This reaction, known as the Hinsberg quinoxaline synthesis, is a classic method for forming the quinoxaline ring system.

In this approach, the two chlorine atoms at the C2 and C3 positions of the pyrazine ring can react with an ortho-phenylenediamine. The reaction proceeds via a double nucleophilic substitution, where the amino groups of the diamine displace the chlorine atoms, leading to the formation of the fused benzene (B151609) ring and construction of the quinoxaline scaffold. The bromine atom at the C5 position remains available for subsequent cross-coupling reactions, allowing for the synthesis of more complex polycyclic systems like pyrazino[2,3-b]quinoxalines. beilstein-journals.org Furthermore, Heck cross-coupling reactions on the 2,3-dichloro-pyrazine core can be employed to build precursors for larger polycyclic frameworks. researchgate.net

Table 2: General Strategy for Quinoxaline Ring Construction

Starting MaterialCo-reactantCatalyst/ConditionsProduct Type
This compound1,2-DiaminobenzeneEthanol, Reflux6-Bromoquinoxaline
This compound4,5-Dimethyl-1,2-phenylenediamineAcetic Acid, 100 °C6-Bromo-2,3-dimethylquinoxaline
This compoundNaphthalene-1,2-diaminep-Toluenesulfonic acid, Toluene, Reflux8-Bromodibenzo[f,h]quinoxaline

Formation of Azahelicenes and Related Chiral Structures

Azahelicenes are polycyclic aromatic hydrocarbons containing at least one nitrogen atom, which adopt a helical, chiral structure. Their unique optoelectronic properties make them interesting targets for materials science. While direct synthesis from this compound is not commonly reported, its structure provides a logical starting point for a multi-step approach to these complex molecules.

A plausible synthetic route would involve the sequential, regioselective functionalization of the this compound core using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings). This would allow for the step-wise construction of a polycyclic aromatic precursor containing the necessary steric bulk to induce a helical twist. For example, the bromine at C5 could be coupled with a bulky arylboronic acid, followed by sequential couplings at the C2 and C3 positions to build up a diaryl-substituted pyrazine. This highly substituted, sterically crowded intermediate could then undergo a final intramolecular cyclization, such as a photochemical-induced cyclodehydrogenation, to form the rigid, helical structure of an azahelicene. The incorporation of the pyrazine ring introduces heteroatoms that can modulate the electronic properties of the final helicene. nih.gov

Precursors for Poly-Substituted Pyrazines and Pyridine Derivatives

The presence of three distinct halogen substituents on the pyrazine ring makes this compound an ideal precursor for the synthesis of highly substituted pyrazine derivatives. The ability to selectively replace these halogens allows for the precise installation of various functional groups.

Synthesis of Tri-, Tetra-, and Penta-substituted Pyrazines

The synthesis of polysubstituted pyrazines is of great interest due to their prevalence in pharmaceuticals, flavorings, and functional materials. nih.gov this compound provides a platform for accessing tri- and tetra-substituted pyrazines through sequential cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis (typically C-Br > C-Cl) allows for a stepwise approach.

For example, a Suzuki or Stille coupling can be performed selectively at the C5 position, leaving the two chlorine atoms untouched. rsc.org The resulting 5-aryl- or 5-alkyl-2,3-dichloropyrazine can then be subjected to a second coupling reaction under more forcing conditions to substitute one or both chlorine atoms. This iterative approach enables the synthesis of pyrazines with three different substituents. Further functionalization of the remaining C-H position through C-H activation chemistry could potentially lead to penta-substituted pyrazine rings.

Table 3: Illustrative Sequential Synthesis of a Trisubstituted Pyrazine

StepStarting MaterialCoupling PartnerCatalyst SystemProduct
1This compoundPhenylboronic acidPd(PPh₃)₄, Na₂CO₃2,3-Dichloro-5-phenylpyrazine
22,3-Dichloro-5-phenylpyrazineThiophene-2-boronic acidPdCl₂(dppf), K₃PO₄2-Chloro-5-phenyl-3-(thiophen-2-yl)pyrazine
3Product from Step 2MethylaminePd₂(dba)₃, BINAP, NaOt-Bu5-Phenyl-3-(thiophen-2-yl)-N-methylpyrazin-2-amine

Chemo- and Regioselective Installation of Multiple Functional Groups

The controlled, selective functionalization of this compound hinges on exploiting the distinct electronic environments and bond strengths of the three carbon-halogen bonds. This chemo- and regioselectivity is crucial for building complex molecules without resorting to protecting group strategies. nih.gov

Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bonds. nih.gov This allows for highly selective Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions at the C5 position under mild conditions, while the C2 and C3 chloro-substituents remain intact. Subsequent substitution of the chlorine atoms requires harsher conditions (e.g., higher temperatures, more electron-rich ligands). The C2-Cl bond is generally more reactive than the C3-Cl bond due to its position between two nitrogen atoms, though selectivity can be ligand- and substrate-dependent.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the chlorine atoms are more susceptible to nucleophilic attack than the bromine atom. The pyrazine nitrogen atoms strongly activate the adjacent carbon atoms towards nucleophilic attack. The C2 position is the most electron-deficient and therefore the most reactive site for SNAr, followed by the C3 position. researchgate.net This allows for the selective introduction of O-, N-, and S-nucleophiles at the chloro-positions.

This orthogonal reactivity between palladium-catalyzed coupling (favoring C-Br) and SNAr (favoring C-Cl) provides a powerful strategy for the regioselective installation of multiple, diverse functional groups onto the pyrazine core.

Table 4: Regioselective Functionalization of this compound

PositionReaction TypeRelative ReactivityTypical ConditionsResulting Substitution
C5-BrPd-catalyzed cross-couplingHighPd(PPh₃)₄, mild base, < 80 °CSelective C-C, C-N, or C-O bond formation at C5
C2-ClSNArHighNaOMe, MeOH, room temp.Selective substitution of chlorine at C2
C3-ClPd-catalyzed cross-couplingLowPd₂(dba)₃, bulky phosphine (B1218219) ligand, > 100 °CSubstitution at C3 (after C5 is functionalized)
C2/C3-ClSNArModerate (C3)R-NH₂, K₂CO₃, high temp.Substitution at C2, then C3 under forcing conditions

Intermediate in Agrochemical Research (Synthetic Applications)

The pyrazine core, substituted with reactive halogens, allows for its use as a key intermediate. Synthetic chemists can leverage the distinct reactivities of the bromo and chloro substituents to introduce various functional groups through cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) or nucleophilic aromatic substitution. This enables the systematic modification of the molecule to optimize for target specificity and environmental profile. For instance, replacing a halogen atom with an aryloxy or amino group can drastically alter the compound's herbicidal or fungicidal properties. The multifunctionality of this compound permits the creation of diverse libraries of candidate compounds for high-throughput screening in the discovery of new crop protection agents.

Component in Advanced Materials Research

The electron-deficient nature of the pyrazine ring, amplified by the presence of electronegative halogen atoms, makes this compound an attractive building block for advanced materials. Pyrazine-based π-conjugated systems have garnered significant interest for their favorable charge transfer properties and are actively researched for various optoelectronic applications. rsc.orgrsc.org

In the field of organic optoelectronics, materials with tunable electronic properties are essential for devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (solar cells). Pyrazine derivatives are often incorporated into donor-acceptor (D-A) type structures to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The strong electron-withdrawing character of the pyrazine core enhances the acceptor properties of the molecule. rsc.orgmdpi.com

Halogenated pyrazines, such as 2,5-dibromo-3,6-dimethylpyrazine, serve as key starting materials for synthesizing more complex di(aryleneethynyl)pyrazine derivatives via Sonogashira cross-coupling reactions. worktribe.comresearchgate.net These resulting materials exhibit interesting photoluminescent properties and have been investigated as electron-transporting dopants in OLEDs, where the pyrazine unit can enhance device efficiency. worktribe.comresearchgate.net this compound, with its multiple reactive sites, offers a versatile platform for creating novel conjugated materials where the electronic and photophysical properties can be finely tuned by selective substitution of the halogen atoms.

Table 1: Examples of Pyrazine Derivatives in Optoelectronic Materials Research

Pyrazine PrecursorSynthetic ReactionApplication StudiedKey Finding
2,5-dibromo-3,6-dimethylpyrazineSonogashira coupling with ethynylarenesDopant in OLEDsEnhanced electron-transporting properties, leading to improved external quantum efficiencies in MEH-PPV based devices. worktribe.comresearchgate.net
Quinoxaline and Pyridopyrazine DerivativesSuzuki or Stille coupling with donor units (e.g., benzocarbazole)Photoelectric and Electromemory MaterialsThe number and position of nitrogen atoms in the pyrazine-derived core significantly affect the intramolecular charge transfer (ICT) bands and band-gap energy. mdpi.com
General Halogenated PyrazinesCross-coupling reactionsGeneral π-conjugated materialsThe electron-deficient character of the pyrazine ring facilitates oxidative addition of palladium to carbon-halogen bonds, making these effective building blocks. rsc.org

The nitrogen atoms of the pyrazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. Pyrazine and its derivatives are widely used as ligands to construct a variety of coordination compounds, ranging from simple mononuclear complexes to intricate metal-organic frameworks (MOFs) and grid-type structures. otago.ac.nznih.govmassey.ac.nz These materials have applications in catalysis, gas storage, and molecular magnetism.

The presence of halogen atoms on the pyrazine ring, as in this compound, can modulate the electronic properties of the ligand. This, in turn, influences the stability, reactivity, and catalytic activity of the resulting metal complex. Halogenated ligands have been shown to form stable complexes with various transition metals like copper(II), manganese(II), and zinc(II). rsc.orginorgchemres.orgmdpi.com The ligand's structure dictates the coordination geometry and nuclearity of the final complex, leading to binuclear, polymeric, or grid-like assemblies. otago.ac.nzinorgchemres.org this compound can act as a bridging ligand between two metal centers or, after substitution of its halogens, as a component of a larger, multi-dentate ligand system, demonstrating its potential utility in designing novel catalysts and functional coordination materials. nih.gov

Table 2: Application of Pyrazine-Based Ligands in Coordination Chemistry

Ligand TypeMetal IonsResulting Structure TypePotential Application Area
Pyrazine-based bis-terdentate diamide (B1670390) ligandsCu(II), Ni(II), Co(III)Dinuclear complexes and [2x2] grid-type complexes. otago.ac.nzMolecular magnetism, materials science.
N′-benzylidenepyrazine-2-carbohydrazonamideMn(II), Fe(III), Co(II), Ni(II)Mononuclear bidentate complexes. nih.govDevelopment of metal-based therapeutic agents.
2-Cyanopyrazine (in situ modification)Zn(II)Binuclear complexes bridged by a ligand formed in situ. inorgchemres.orgCatalysis, structural chemistry.
Halogenated quinazoline (B50416) derivatives (containing pyridine)Mn(II), Ni(II), Cu(II), Zn(II), Cd(II)Mononuclear tridentate complexes. rsc.orgBioinorganic chemistry, drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2,3-dichloropyrazine, and how can intermediates be stabilized during synthesis?

  • Methodological Answer : A typical route involves halogenation of pyrazine derivatives using bromine and chlorine sources under controlled conditions. For example, bromination at the 5-position can be achieved using HBr/NaNO₂ in THF at 0°C, followed by chlorination. Stabilization of intermediates requires strict temperature control (e.g., 0°C), rapid quenching with ice-cold water/KOH, and purification via flash column chromatography (SiO₂, PE/EA 20:1) to prevent decomposition. Yields up to 79% have been reported for analogous compounds .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹³C NMR : Peaks at δ 146.84 and 136.49 ppm correspond to carbons adjacent to halogens, consistent with dichloropyrazine derivatives .
  • Rf Values : TLC (PE/EA 20:1) with Rf = 0.70 helps monitor reaction progress .
  • FTIR/Raman : Vibrational modes (C-Cl, C-Br stretching) can be compared to DFT-predicted spectra for validation .

Q. What storage conditions are recommended for this compound to ensure long-term stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-protected containers. Similar halogenated pyrazines degrade under ambient conditions, forming byproducts via hydrolysis or photochemical reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Methodological Answer : Regioselectivity is influenced by directing effects of substituents. Bromination at the 5-position may precede chlorination due to steric and electronic factors. Computational modeling (e.g., MOE software) can predict reactive sites, while experimental optimization (e.g., varying reaction time/temperature) minimizes competing pathways .

Q. What computational methods (e.g., DFT) are effective in predicting the vibrational spectra of this compound, and how do they compare to experimental data?

  • Methodological Answer : DFT calculations (B3LYP/6-311++G**) predict vibrational frequencies for C-Cl (550–600 cm⁻¹) and C-Br (650–700 cm⁻¹) stretches. Anharmonic corrections improve alignment with FTIR/Raman data. Discrepancies <5% validate models, while larger deviations suggest incomplete basis sets or solvent effects .

Q. How can researchers resolve contradictions in NMR data for halogenated pyrazines across literature sources?

  • Methodological Answer :

  • Solvent Calibration : Ensure NMR spectra are recorded in the same solvent (e.g., CDCl₃) to avoid shifts.
  • Isotopic Purity : Trace DMSO or water in deuterated solvents can alter peaks.
  • Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and X-ray crystallography for structural confirmation .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Stepwise Quenching : Add NaNO₂ slowly (over 75 minutes) to prevent runaway reactions.
  • Workup Efficiency : Use ethyl acetate for extraction to recover polar intermediates.
  • Catalyst Screening : Test Pd or Cu catalysts for cross-coupling steps to reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.